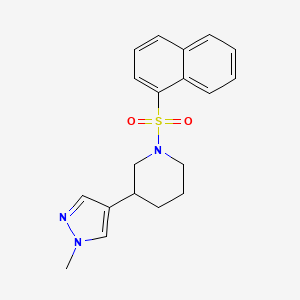

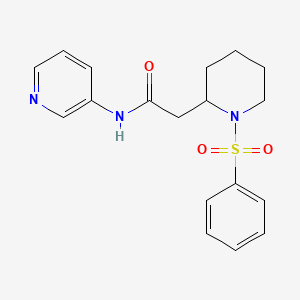

![molecular formula C19H16N6O3S B2838961 4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 1116071-37-4](/img/structure/B2838961.png)

4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They are known to appear in a variety of pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril . Benzoxazinones, on the other hand, are a type of organic compound that contain a benzene-fused oxazine ring. They are known for their biological activities and are found in various plants.

Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The position of these atoms in the ring can vary, leading to different isomers of oxadiazoles .Chemical Reactions Analysis

Oxadiazoles can participate in a variety of chemical reactions. For example, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Oxadiazoles are generally stable under normal conditions, but the 1,2,3-isomer is unstable and ring-opens to form the diazo ketone tautomer .Applications De Recherche Scientifique

Antibacterial Properties

1,3,4-oxadiazole derivatives have been shown to exhibit significant antibacterial properties. A study by Aziz‐ur‐Rehman et al. (2017) on related compounds demonstrated valuable antibacterial results, suggesting potential applications of similar compounds in treating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Tuberculostatic Activity

Compounds containing 1,3,4-oxadiazole, similar to the chemical structure , have also been tested for their tuberculostatic activity. A study by H. Foks et al. (2004) indicated that certain derivatives exhibited inhibiting concentrations in the range of 25 - 100 mg/ml, suggesting the potential use of these compounds in tuberculosis treatment (H. Foks et al., 2004).

Corrosion Inhibition

The 1,3,4-oxadiazole derivatives have also been researched for their corrosion inhibition properties. P. Ammal et al. (2018) found that these compounds can form protective layers on mild steel surfaces in acidic environments, indicating their potential as corrosion inhibitors (P. Ammal et al., 2018).

Antimicrobial Activities

Similarly structured compounds have demonstrated antimicrobial activities. A study by H. Bektaş et al. (2007) synthesized novel triazole derivatives, including 1,3,4-oxadiazole, and found them to possess good or moderate antimicrobial activities against various microorganisms (H. Bektaş et al., 2007).

Cytotoxic Activity

Compounds with the 1,3,4-oxadiazole moiety have been studied for their cytotoxic activities. Kany A. Abdulqader et al. (2018) synthesized a series of triazole, oxadiazole, and aza-β-lactam derivatives, demonstrating cytotoxic effects against breast cancer cells (Kany A. Abdulqader et al., 2018).

Antiepileptic Activity

The 1,3,4-oxadiazole derivatives, when coupled with natural products like limonene and citral, have been explored for antiepileptic activities. H. Rajak et al. (2013) synthesized such compounds and found that they effectively controlled seizures in various models (H. Rajak et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole moiety have been reported to have a wide range of medicinal actions, including anti-tubercular , protein inhibitory , anti-HIV , and other biologically active agents .

Mode of Action

It is known that the structure of these compounds can be altered using different synthetic approaches, which may influence their interaction with their targets .

Biochemical Pathways

Similar compounds with a 1,2,4-triazole moiety have shown potential as inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Pharmacokinetics

The logp and logd values of similar compounds can provide some insight into their lipophilicity, which can influence their absorption and distribution .

Result of Action

Similar compounds with a 1,2,4-triazole moiety have shown potential as effective egfr wt inhibitors with substantial anticancer efficacy .

Action Environment

The synthesis of similar compounds has been achieved using green chemistry approaches, suggesting that they may be designed with environmental considerations in mind .

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Additionally, the exploration of their biological activities and potential applications in medicine and other fields is a promising area of research.

Propriétés

IUPAC Name |

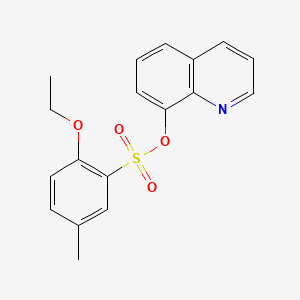

2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c1-28-13-6-4-5-12(9-13)25-17(27)14-7-2-3-8-15(14)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDRAXMCJVMGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2838878.png)

![Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2838879.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine](/img/structure/B2838886.png)

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2838894.png)

![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)